molecular formula C8H10Cl2FN B12296572 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B12296572
M. Wt: 210.07 g/mol
InChI Key: XPHYJRLFXXDESI-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 3-chloro-5-fluoronitrobenzene, undergoes nitration followed by reduction to yield 3-chloro-5-fluoroaniline.

    Methylation: The aniline derivative is then subjected to methylation using formaldehyde and formic acid to produce N-methyl-3-chloro-5-fluoroaniline.

    Formation of Methanamine: The N-methylated aniline is reacted with formaldehyde and hydrogen cyanide to form the corresponding methanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: Under acidic or basic conditions, the methanamine group can undergo hydrolysis to yield the corresponding amine and formaldehyde.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the methanamine moiety, leading to different chemical and biological properties.

    3-Chloro-5-fluorophenylboronic acid: This compound contains a boronic acid group instead of the methanamine group, making it useful in different types of chemical reactions, such as Suzuki coupling.

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

1-(3-chloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H

InChI Key

XPHYJRLFXXDESI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC(=C1)Cl)F.Cl

Origin of Product

United States

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